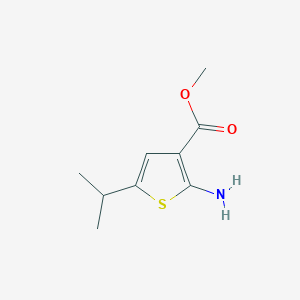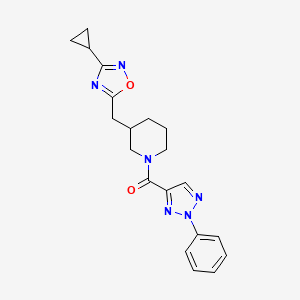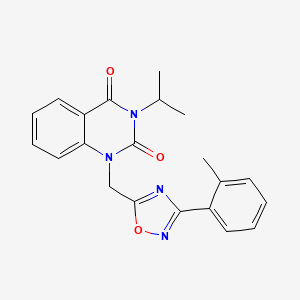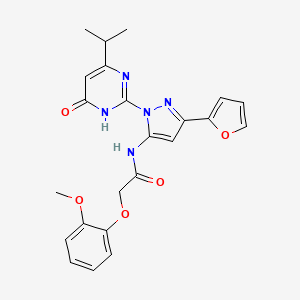
Methyl 2-amino-5-isopropylthiophene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 2-amino-5-isopropylthiophene-3-carboxylate” is a chemical compound with the molecular formula C9H13NO2S and a molecular weight of 199.27 . It is used in proteomics research .
Synthesis Analysis
The synthesis of “Methyl 2-amino-5-isopropylthiophene-3-carboxylate” involves several steps. For example, one method involves heating the compound with trichlorophosphate in dichloromethane . The yield varies depending on the specific conditions of the reaction .Molecular Structure Analysis
The molecular structure of “Methyl 2-amino-5-isopropylthiophene-3-carboxylate” can be represented by the SMILES notation: CC©C1=CC(=C(S1)N)C(=O)OC .Physical And Chemical Properties Analysis
“Methyl 2-amino-5-isopropylthiophene-3-carboxylate” has a number of physical and chemical properties. It has a high GI absorption, is not BBB permeant, and is not a P-gp substrate . It also has various inhibitory effects on cytochrome P450 enzymes .Applications De Recherche Scientifique
Tumor-Selective Agents
Methyl 2-amino-5-isopropylthiophene-3-carboxylate and its derivatives have been identified as potential tumor-selective agents. A study demonstrated that these compounds, including Methyl‐2‐amino‐5‐[2‐(4‐methoxyphenethyl)]thiophene‐3‐carboxylate, selectively inhibit the proliferation of various tumor cell lines, including T-lymphoma/leukemia, prostate, renal, and liver tumor cells. These compounds showed high selectivity and potency, with significant cytotoxic effects at higher concentrations (Thomas et al., 2014).
Synthesis of Novel Compounds
Research has been conducted on the synthesis of new chemical compounds using methyl 2-amino-5-isopropylthiophene-3-carboxylate as a precursor or intermediate. For example, the synthesis of α-Aminopyrrole derivatives was developed using this compound as a starting material (Galenko et al., 2019). Similarly, the compound was used in the synthesis of novel thiophene-based bis-heterocyclic monoazo dyes, which were characterized for their solvatochromic behavior and tautomeric structures (Karcı & Karcı, 2012).
Antiviral Evaluation
A study involved the synthesis of α-amino acid esters bearing methyl β-d-ribofuranoside side chain using methyl 2-amino-5-isopropylthiophene-3-carboxylate. These compounds were evaluated for their antiviral activity against Herpes Simplex virus type-1 (HSV-1) and hepatitis-A virus (HAV), indicating potential applications in the field of antiviral drug development (Ali et al., 2007).
Genotoxic and Carcinogenic Potentials Assessment
The genotoxic and carcinogenic potentials of 3-aminothiophene derivatives, including methyl 2-amino-5-isopropylthiophene-3-carboxylate, were assessed using in vitro and in silico methodologies. The study aimed to understand the toxicological profiles of these compounds, which are commonly used in pharmaceuticals, agrochemicals, and dyestuffs (Lepailleur et al., 2014).
Crystal Structure Analysis
Research has also been focused on the crystal structure of related compounds, such as methyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, providing insights into their molecular configurations and potential applications in crystallography and molecular design (Vasu et al., 2004).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
methyl 2-amino-5-propan-2-ylthiophene-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S/c1-5(2)7-4-6(8(10)13-7)9(11)12-3/h4-5H,10H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNDXRTHPMSTCQP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(S1)N)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-amino-5-isopropylthiophene-3-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-3,5-dichloro-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2410232.png)
![7-[(4-Propan-2-yloxyphenyl)-(pyridin-2-ylamino)methyl]quinolin-8-ol](/img/structure/B2410234.png)


![4-methyl-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B2410237.png)

![N-(3-(1H-imidazol-1-yl)propyl)-4-fluoro-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2410239.png)
![2-[3-(1-Phenyltetrazol-5-yl)sulfanylpropyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B2410241.png)
![5-Methylpyrazolo[1,5-d][1,2,4]triazin-4-one](/img/structure/B2410242.png)
![2-amino-6-(3,4-dimethoxyphenethyl)-7-methyl-5-oxo-4-(pyridin-4-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2410246.png)
![2-{[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B2410248.png)


